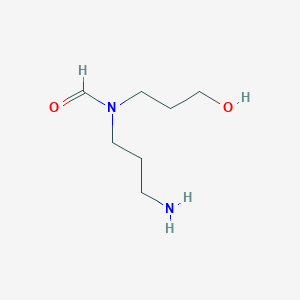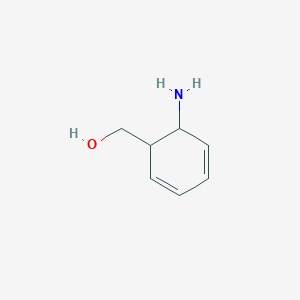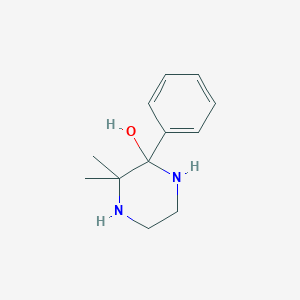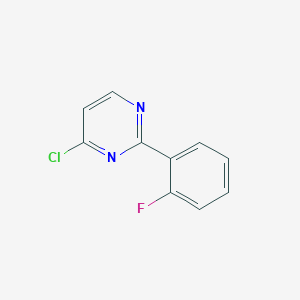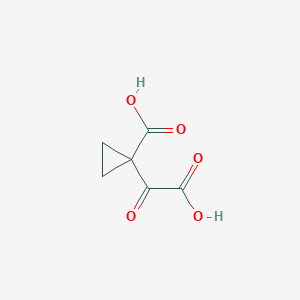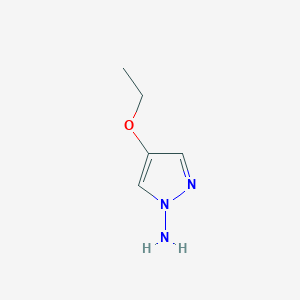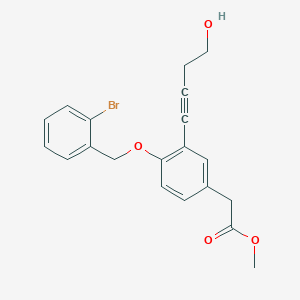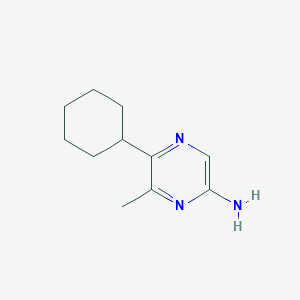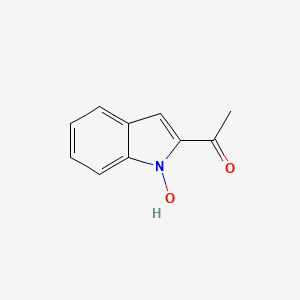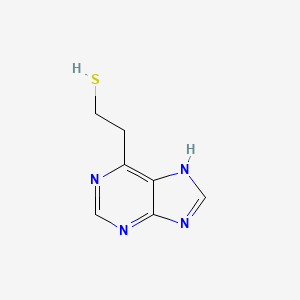
9H-Purine-6-ethanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7H-purin-6-yl)ethanethiol is a heterocyclic compound that belongs to the purine family It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a purine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7H-purin-6-yl)ethanethiol typically involves the reaction of purine derivatives with thiol-containing reagents. One common method is the reaction of 6-chloropurine with ethanethiol under basic conditions, which facilitates the substitution of the chlorine atom with the thiol group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of 2-(7H-purin-6-yl)ethanethiol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(7H-purin-6-yl)ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The purine ring can undergo nucleophilic substitution reactions, particularly at the 6-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted purine derivatives.
Aplicaciones Científicas De Investigación
2-(7H-purin-6-yl)ethanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(7H-purin-6-yl)ethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. This interaction can affect signaling pathways and enzymatic activities, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(7H-purin-6-yl)ethanol: Similar structure but with a hydroxyl group instead of a thiol group.
2-(7H-purin-6-yl)ethylamine: Contains an amine group instead of a thiol group.
6-Mercaptopurine: A purine derivative with a thiol group directly attached to the purine ring.
Uniqueness
2-(7H-purin-6-yl)ethanethiol is unique due to the presence of both a purine ring and a thiol group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
920503-84-0 |
|---|---|
Fórmula molecular |
C7H8N4S |
Peso molecular |
180.23 g/mol |
Nombre IUPAC |
2-(7H-purin-6-yl)ethanethiol |
InChI |
InChI=1S/C7H8N4S/c12-2-1-5-6-7(10-3-8-5)11-4-9-6/h3-4,12H,1-2H2,(H,8,9,10,11) |
Clave InChI |
XQKCXZVAOITQLF-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=NC=NC(=C2N1)CCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Fluorophenyl)-5-iodopyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13098154.png)
![9-Bromo-5,6-dihydroimidazo[1,2-d]pyrido[2,3-f][1,4]oxazepine](/img/structure/B13098163.png)


